BX795

Übersicht

Beschreibung

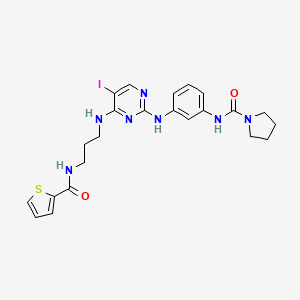

BX-795 is a small molecule inhibitor primarily known for its potent inhibition of 3-phosphoinositide-dependent kinase 1 (PDK1) and TANK-binding kinase 1 (TBK1). It has been extensively studied for its role in modulating immune responses and its potential therapeutic applications in various diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: BX-795 is synthesized through a multi-step chemical process. The synthesis involves the formation of an aminopyrimidine core, followed by the introduction of various functional groups to achieve the final structure. The key steps include:

- Formation of the aminopyrimidine core.

- Introduction of the iodo group.

- Coupling with a thienylcarbonyl group.

- Final modifications to achieve the desired compound .

Industrial Production Methods: Industrial production of BX-795 involves scaling up the laboratory synthesis process. The key considerations include optimizing reaction conditions to maximize yield and purity, ensuring the availability of high-quality starting materials, and implementing stringent quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Arten von Reaktionen: BX-795 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: BX-795 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an BX-795 modifizieren, was möglicherweise seine biologische Aktivität verändert.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zur Bildung von Analoga mit unterschiedlichen Eigenschaften führt

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Für Substitutionsreaktionen werden verschiedene Halogenierungsmittel und Nukleophile verwendet

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören oxidierte, reduzierte und substituierte Derivate von BX-795, die jeweils unterschiedliche chemische und biologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

BX-795 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung zur Untersuchung der Kinasehemmung und Signaltransduktionswege verwendet.

Biologie: Untersucht für seine Rolle bei der Modulation von Immunantworten, insbesondere im Zusammenhang mit Entzündungen und Autoimmunerkrankungen.

Medizin: Als potenzieller therapeutischer Wirkstoff für verschiedene Krankheiten, einschließlich Krebs, Virusinfektionen und Entzündungsstörungen, untersucht.

Industrie: In der Wirkstoffforschung und -entwicklung eingesetzt, um neue therapeutische Zielstrukturen zu identifizieren und zu validieren

5. Wirkmechanismus

BX-795 entfaltet seine Wirkung, indem es die katalytische Aktivität von TBK1 und IKKε (IkappaB-Kinase-epsilon) durch Blockierung ihrer Phosphorylierung hemmt. Diese Hemmung stört den Signalweg des Interferon-Regulationsfaktors (IRF), was zu einer reduzierten Produktion von Interferon-beta (IFN-β) und anderen Entzündungszytokinen führt. Zusätzlich hemmt BX-795 den PDK1-Weg, was verschiedene nachgeschaltete Signalwege beeinflusst, die an Zellüberleben, Proliferation und Immunantworten beteiligt sind .

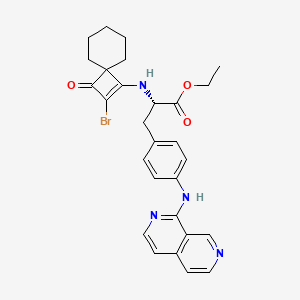

Ähnliche Verbindungen:

BX-912: Ein weiterer potenter Inhibitor von PDK1 mit ähnlichen biologischen Aktivitäten.

BX-320: Bekannt für seine Hemmung von TBK1 und IKKε, ähnlich wie BX-795.

BX-517: Eine Verbindung mit vergleichbaren Kinasehemmungs-Eigenschaften .

Einzigartigkeit von BX-795: BX-795 zeichnet sich durch seine duale Hemmung von PDK1 und TBK1/IKKε aus, was es zu einem vielseitigen Werkzeug zur Untersuchung mehrerer Signalwege macht. Seine Fähigkeit, Immunantworten zu modulieren, und seine potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten unterstreichen seine Einzigartigkeit .

Wirkmechanismus

BX-795 exerts its effects by inhibiting the catalytic activity of TBK1 and IKKε (IkappaB kinase-epsilon) by blocking their phosphorylation. This inhibition disrupts the interferon regulatory factor (IRF) signaling pathway, leading to reduced production of interferon-beta (IFN-β) and other inflammatory cytokines. Additionally, BX-795 inhibits the PDK1 pathway, affecting various downstream signaling cascades involved in cell survival, proliferation, and immune responses .

Vergleich Mit ähnlichen Verbindungen

BX-912: Another potent inhibitor of PDK1 with similar biological activities.

BX-320: Known for its inhibition of TBK1 and IKKε, similar to BX-795.

BX-517: A compound with comparable kinase inhibition properties .

Uniqueness of BX-795: BX-795 stands out due to its dual inhibition of PDK1 and TBK1/IKKε, making it a versatile tool for studying multiple signaling pathways. Its ability to modulate immune responses and its potential therapeutic applications in various diseases further highlight its uniqueness .

Eigenschaften

IUPAC Name |

N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26IN7O2S/c24-18-15-27-22(30-20(18)25-9-5-10-26-21(32)19-8-4-13-34-19)28-16-6-3-7-17(14-16)29-23(33)31-11-1-2-12-31/h3-4,6-8,13-15H,1-2,5,9-12H2,(H,26,32)(H,29,33)(H2,25,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVXGGRQQJZYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4=CC=CS4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26IN7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435186 | |

| Record name | BX-795 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702675-74-9 | |

| Record name | N-[3-[[5-Iodo-4-[[3-[(2-thienylcarbonyl)amino]propyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702675-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BX-795 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

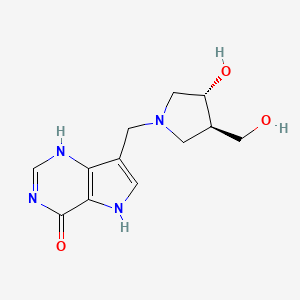

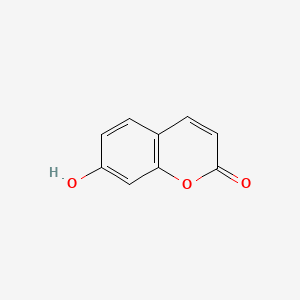

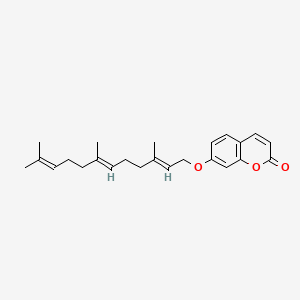

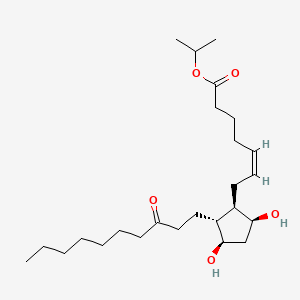

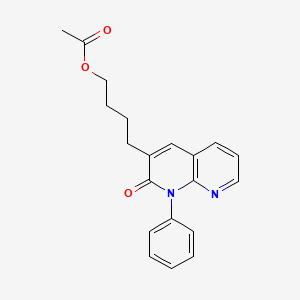

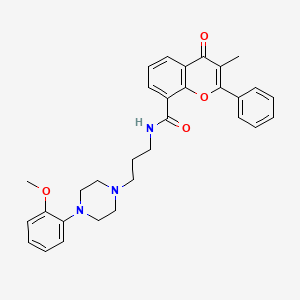

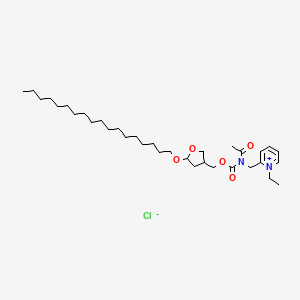

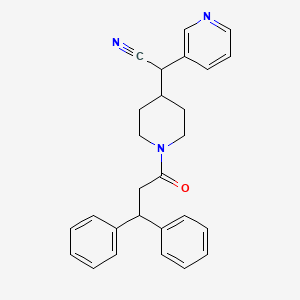

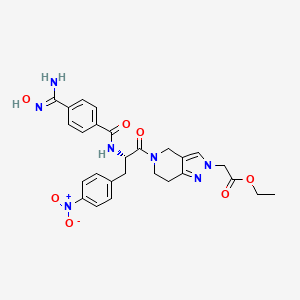

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B1683717.png)

![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)

![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B1683730.png)

![3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid](/img/structure/B1683736.png)